![molecular formula C16H17N3OS B4415752 N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4415752.png)
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide
Overview
Description
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole moiety in this compound suggests potential biological and therapeutic applications.
Preparation Methods
The synthesis of N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or equivalent reagents to form the benzimidazole core . The subsequent steps involve the introduction of the ethyl group at the 1-position and the attachment of the thiophenecarboxamide moiety. Common synthetic routes include:
Condensation Reaction: o-phenylenediamine with formic acid or trimethyl orthoformate.
Alkylation: Introduction of the ethyl group using ethyl halides under basic conditions.
Chemical Reactions Analysis
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) to an amine using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions at the benzimidazole ring, often using halogenated derivatives.
Amidation: Formation of amides through reactions with acid chlorides or anhydrides.
Scientific Research Applications
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties and potential as an antiviral agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide involves binding to specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The benzimidazole core is known to interact with DNA, proteins, and other biomolecules, disrupting their normal function and leading to therapeutic effects . The compound may also induce oxidative stress or interfere with cellular signaling pathways .
Comparison with Similar Compounds
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent used to treat helminth infections.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other benzimidazole derivatives.
Properties
IUPAC Name |
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-3-19-13-8-5-4-7-12(13)18-15(19)11(2)17-16(20)14-9-6-10-21-14/h4-11H,3H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEUUEFVRHLYGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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